BMS-509744
Overview
Description
BMS-509744 is a potent and selective inhibitor of interleukin-2-inducible T cell kinase (ITK). It is known for its ability to inhibit ITK activity in an ATP-competitive manner, making it a valuable tool in the study of T cell receptor signaling and related immune responses .
Mechanism of Action
Target of Action
BMS-509744 is a potent, selective, and ATP-competitive inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) . ITK plays a crucial role in T-cell receptor signaling, and it has been reported to be involved in Th2-mediated inflammatory processes .
Mode of Action
This compound interacts with ITK in a competitive manner with respect to ATP, suggesting that it binds to the ATP binding site of the ITK kinase domain . This interaction inhibits the kinase activity of ITK, thereby reducing T-cell receptor-induced functions .
Biochemical Pathways
The inhibition of ITK by this compound affects several downstream pathways. It reduces T-cell receptor-induced functions, including Phospholipase C gamma 1 (PLCγ1) tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . These effects disrupt the normal signaling processes in T-cells, leading to a reduction in inflammatory responses.
Result of Action
The inhibition of ITK by this compound has several cellular effects. It reduces T-cell receptor-induced functions, including PLCγ1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . In a mouse model of ovalbumin-induced allergy/asthma, this compound significantly diminished lung inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its bioavailability and thus its effectiveness.
Biochemical Analysis
Biochemical Properties
BMS-509744 interacts with ITK, a kinase that regulates T cell activation, including proliferation and cytokine production . It functions on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly T cells. It reduces TCR-induced functions by functioning on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ITK, which in turn affects T cell activation. This includes the reduction of TCR-induced functions such as PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been observed to reduce TCR-induced functions over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-509744 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of reactions involving thiazole and benzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process likely involves large-scale synthesis followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
BMS-509744 primarily undergoes reactions typical of thiazole and benzamide derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
BMS-509744 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study ITK activity and its role in various signaling pathways.
Biology: Employed in studies of T cell receptor signaling and immune response modulation.
Medicine: Investigated for its potential therapeutic effects in conditions such as psoriasis, asthma, and other immune-related disorders.
Industry: Utilized in the development of new therapeutic agents targeting ITK and related kinases
Comparison with Similar Compounds
Similar Compounds
BMS-488516: Another ITK inhibitor with similar potency but different selectivity profile.
RO5191614: A reported ITK inhibitor with distinct binding characteristics.
Staurosporine: A broad-spectrum kinase inhibitor with activity against ITK and other kinases .
Uniqueness
BMS-509744 is unique in its high selectivity for ITK and its ability to inhibit ITK-dependent cellular signaling at low concentrations. This makes it a valuable tool for studying ITK’s role in immune responses and for developing targeted therapies .
Properties
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNIYGJAOPMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025700 | |
Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439575-02-7 | |
Record name | BMS-509744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-509744 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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